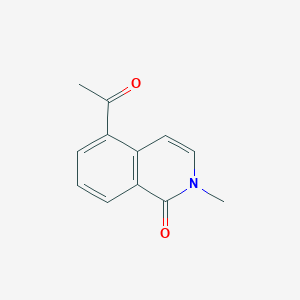
5-Acetyl-2-methylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-methylisoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Method 1: One common method to synthesize isoquinoline derivatives involves the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal under acidic conditions.
Method 2: Another approach is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives using phosphoryl chloride or other dehydrating agents.
Industrial Production Methods:
- Industrial production often involves optimizing these synthetic routes to increase yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
- The products of these reactions vary depending on the reagents and conditions used but often include functionalized isoquinolines with potential biological activity.
Applications De Recherche Scientifique
Chemistry:
- Isoquinoline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology:
- These compounds are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Medicine:
- Isoquinoline derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry:
- In the industrial sector, isoquinoline derivatives are used in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of isoquinoline derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some isoquinoline derivatives inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.
Comparaison Avec Des Composés Similaires
Quinoline: Structurally similar but with a nitrogen atom at a different position.
Isoquinoline: The parent compound without additional functional groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological properties.
Uniqueness:
- 5-Acetyl-2-methylisoquinolin-1(2H)-one may have unique properties due to the presence of the acetyl and methyl groups, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
5-acetyl-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C12H11NO2/c1-8(14)9-4-3-5-11-10(9)6-7-13(2)12(11)15/h3-7H,1-2H3 |
Clé InChI |
PFRAXJRHETZGIM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC2=C1C=CN(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


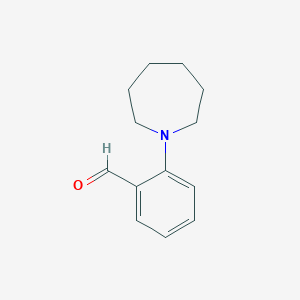

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)
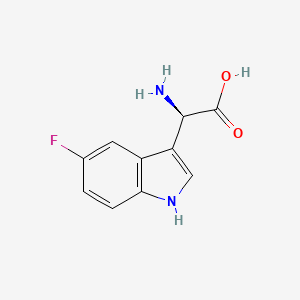


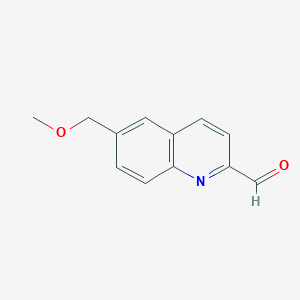


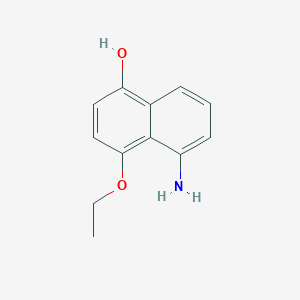
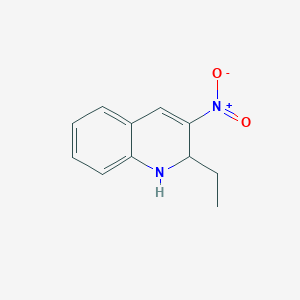
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11896586.png)
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)

